6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid
CAS No.:
Cat. No.: VC15932283
Molecular Formula: C11H9ClO4
Molecular Weight: 240.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9ClO4 |
|---|---|
| Molecular Weight | 240.64 g/mol |
| IUPAC Name | 6-chloro-7-methoxy-2H-chromene-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H9ClO4/c1-15-10-4-9-6(3-8(10)12)2-7(5-16-9)11(13)14/h2-4H,5H2,1H3,(H,13,14) |
| Standard InChI Key | IHQRMGCFJBPVAY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2C=C(COC2=C1)C(=O)O)Cl |
Introduction
Chemical Profile and Synthesis
Molecular Characteristics
The compound’s IUPAC name, 6-chloro-7-methoxy-2H-chromene-3-carboxylic acid, reflects its substitution pattern. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 240.64 g/mol |
| CAS Number | 1263215-42-4 |
| Purity | ≥97% |
| SMILES Notation | COC1=C(C=C2C=C(COC2=C1)C(=O)O)Cl |
The canonical SMILES string indicates a fused benzopyran core with a carboxylic acid group at position 3, a chlorine atom at position 6, and a methoxy group at position 7 .
Synthesis Strategies
Industrial synthesis routes for chromene derivatives often involve multi-step reactions. For 6-chloro-7-methoxy-2H-chromene-3-carboxylic acid, potential methods include:
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Sonogashira Coupling: Palladium-catalyzed cross-coupling of terminal alkynes with halogenated precursors, followed by cyclization .
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Cacchi Annulation: One-pot tandem reactions to construct the chromene ring system .
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Esterification/Hydrolysis: Conversion of ester precursors to carboxylic acids using acidic or basic conditions.
Optimization of these methods focuses on improving yield and scalability. For example, the use of -CuI catalysts in Sonogashira couplings enhances efficiency .
Structural and Crystallographic Insights
Molecular Geometry
X-ray crystallography of related chromene derivatives reveals planar benzopyran rings with deviations <0.25 Å . In 6-chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde (a structural analog), non-hydrogen atoms exhibit coplanarity (RMSD = 0.0670 Å), with the pyran carbonyl oxygen showing the largest deviation . Substitutions like chlorine and methoxy groups influence electron distribution, affecting reactivity and intermolecular interactions.
Intermolecular Interactions
Key non-covalent interactions observed in chromene derivatives include:
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π-π Stacking: Centroid distances of ~3.8 Å between aromatic rings .
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Halogen Bonding: Type I Cl···Cl interactions (3.397 Å) in chlorinated analogs .
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Hydrogen Bonding: N–H···N bonds in hydrazone derivatives (2.2–2.5 Å) .
These interactions dictate packing patterns in the solid state and may influence solubility and bioavailability.
| Precaution Code | Description |
|---|---|
| P261 | Avoid inhalation of dust/particles |
| P264 | Wash hands thoroughly after handling |
| P280 | Wear protective gloves/eye protection |
The compound is labeled for research use only, with no human or veterinary applications .
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize enzyme inhibition.
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In Vivo Studies: Evaluation of pharmacokinetics and toxicity in animal models.
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Synergistic Combinations: Testing with existing therapeutics to enhance efficacy.
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